4-(4-ETHOXYBENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE
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Overview
Description
4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a complex organic compound with the molecular formula C27H25NO5S. This compound is known for its unique structural features, which include a quinoline core substituted with ethoxybenzenesulfonyl and methylbenzoyl groups. It has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxybenzenesulfonyl Group: The ethoxybenzenesulfonyl group can be introduced via sulfonylation using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-chlorobenzoyl)quinoline: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is unique due to the presence of both ethoxybenzenesulfonyl and methylbenzoyl groups, which confer specific chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLPFCHGRPOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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